N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H24Cl2N6O2S and its molecular weight is 495.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.1058506 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
- Antimicrobial Activity: N-(1-adamantyl)carbothioamide derivatives exhibit potent antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans (Al-Abdullah et al., 2015).
- Hypoglycemic Activity: These compounds also demonstrate oral hypoglycemic activity in streptozotocin-induced diabetic rats, with some compounds producing significant reduction in serum glucose levels (Al-Abdullah et al., 2015).
Synthesis and Characterization
- Synthetic Methods: A new synthesis approach for 3-aryl-1,2,4-triazoles, involving chloralamides and a phosphorus pentachloride/phosphorus oxychloride mixture, has been developed (Guirado et al., 2016).
- Characterization and In Silico Studies: S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols were synthesized and characterized, with one derivative exhibiting excellent cholinesterase inhibitory potential (Arfan et al., 2018).
Pharmacological Potentials
- Antibacterial Activity: Various substituted oxadiazole derivatives, including hydrazinecarbothioamides, have been shown to exhibit significant antibacterial activities against Gram-negative and Gram-positive bacteria (Kaur et al., 2011).
- Antioxidant Activity: Some hydrazinecarbothioamides demonstrated excellent antioxidant activity using the DPPH method, highlighting their potential as antioxidants (Barbuceanu et al., 2014).
Therapeutic Research
- Anticonvulsant Agents: Benzothiazole derivatives with acetamido and carbothioamido pharmacophore have been synthesized and shown to be promising anticonvulsant leads (Amir et al., 2011).
Analytical Applications
- Detection by HPLC-ECI-MC: Optimization of detection of hydrazides of carboxylic acids and 2-acylhydrazinсarbothioamids by High-Performance Liquid Chromatography-Electrospray Ionization-Mass Chromatography (HPLC-ECI-MC) has been explored (Varynskyi, 2018).
Structural and Computational Studies
- X-Ray Structures and Computational Analysis: Adamantane-linked hydrazine-1-carbothioamide derivatives were synthesized, and their structures were analyzed using X-ray and computational methods, showing potential urease inhibition and antiproliferative activities (Al-Wahaibi et al., 2022).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O2S/c1-31-16-3-2-14(22)5-15(16)25-19(32)27-26-17(30)20-6-12-4-13(7-20)9-21(8-12,10-20)29-11-24-18(23)28-29/h2-3,5,11-13H,4,6-10H2,1H3,(H,26,30)(H2,25,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGGTNYFMLUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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